molecular formula C15H10ClN3O2 B1604546 2-Chloro-4,6-diphenoxy-1,3,5-triazine CAS No. 2972-65-8

2-Chloro-4,6-diphenoxy-1,3,5-triazine

Cat. No.: B1604546
CAS No.: 2972-65-8
M. Wt: 299.71 g/mol
InChI Key: WPAYYYDSSCOEHN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diphenoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C15H10ClN3O2 and its molecular weight is 299.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2972-65-8

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

2-chloro-4,6-diphenoxy-1,3,5-triazine

InChI

InChI=1S/C15H10ClN3O2/c16-13-17-14(20-11-7-3-1-4-8-11)19-15(18-13)21-12-9-5-2-6-10-12/h1-10H

InChI Key

WPAYYYDSSCOEHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3

2972-65-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2-liter reaction flask equipped with a magnetic stirrer and a condenser is charged with 92.2 g (0.50 mol) of cyan uric chloride, 84 g (1.0 mol) of sodium bicarbonate and 400 mL of toluene. The suspension is brought to 50° C. and 94 g (1.0 mol) of phenol are added in small portions. The mixture is refluxed for ten hours and then allowed to cool to room temperature. Portions of water and ethyl acetate (300 mL each) are added and the mixture is then filtered. The phases are separated and the organic phase is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 150 g of crude product. The crude product is twice recrystallized from toluene to yield 48.7 g of the title compound as a white powder melting at 117-121° C.
Quantity
92.2 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 18.4 g (0.1 mole) of cyanuric chloride in 90 ml of acetone was added dropwise a solution of 19.0 g (0.2 moles) of phenol and 8.0 g (0.2 moles) of sodium hydroxide in 75 ml of water at a reaction temperature in the range of 15° to 20° C. After 41/2 hours the precipitate formed was removed by suction, washed with water and dried (with Mg SO4). Purification by recrystallization from n-heptane gave 24.7 g of 2,4-diphenoxy-6-chloro-s-triazine in 82% yield. The melting point was 119°-121° C.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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